Cénicriviroc
Vue d'ensemble
Description
Cenicriviroc est un composé pharmaceutique qui a retenu l’attention pour ses applications thérapeutiques potentielles. Il est principalement connu pour son rôle d’antagoniste dual du récepteur des chimiokines C-C de type 2 (CCR2) et du récepteur des chimiokines C-C de type 5 (CCR5). Ces récepteurs sont impliqués dans diverses réponses inflammatoires et immunitaires, faisant de cenicriviroc un candidat prometteur pour le traitement de maladies telles que l’infection par le VIH, la stéatohépatite non alcoolique et potentiellement la COVID-19 .
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study the behavior of dual receptor antagonists.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a treatment for HIV infection, non-alcoholic steatohepatitis, and COVID-19. .
Industry: Potential applications in the development of new therapeutic agents targeting inflammatory and immune-related diseases
Mécanisme D'action
Cenicriviroc exerce ses effets en se liant aux récepteurs CCR2 et CCR5 et en les inhibant. Ces récepteurs sont impliqués dans le recrutement et l’activation des cellules immunitaires. En bloquant ces récepteurs, cenicriviroc empêche la migration des cellules immunitaires vers les sites d’inflammation, réduisant ainsi l’inflammation et la réponse immunitaire .
Analyse Biochimique
Biochemical Properties
Cenicriviroc interacts with CCR2 and CCR5 receptors, functioning as an entry inhibitor that prevents the virus from entering into a human cell . The inhibition of CCR2 may have an anti-inflammatory effect . In vitro studies have shown that cenicriviroc can effectively prevent the nerve injury-induced increase in CCL3 in the spinal cord and dorsal root ganglia .
Cellular Effects
Cenicriviroc has demonstrated potential to reduce respiratory and cardiovascular organ failures related to COVID-19 by inhibiting the CCR2 and CCR5 pathways . This could attenuate or prevent inflammation or fibrosis in both early and late stages of the disease and improve outcomes of COVID-19 . In vitro studies have shown that cenicriviroc can alleviate hypersensitivity to mechanical and thermal stimuli in rats after sciatic nerve injury .
Molecular Mechanism
Cenicriviroc exerts its effects at the molecular level primarily through its antagonistic action on CCR2 and CCR5 receptors . By binding to these receptors, it prevents the virus from entering human cells . In addition, the inhibition of CCR2 may have an anti-inflammatory effect .
Temporal Effects in Laboratory Settings
In a study investigating the effects of cenicriviroc on hepatic impairment, participants received cenicriviroc 150 mg once daily for 14 days . The study found that cenicriviroc exposures were increased by moderate hepatic impairment but were not with mild hepatic impairment .
Dosage Effects in Animal Models
In animal models of liver and kidney fibrosis, cenicriviroc showed antifibrotic effects at doses ≥20 mg/kg/day . At these doses, significant reductions in collagen deposition, and collagen type 1 protein and mRNA expression were observed across the three animal models of fibrosis .
Metabolic Pathways
Cenicriviroc is metabolized by the liver . As a dual CCR2/CCR5 antagonist, it is being evaluated for the treatment of non-alcoholic steatohepatitis, a liver condition associated with metabolic disorders .
Transport and Distribution
As cenicriviroc is metabolized by the liver, it was investigated in hepatically impaired participants for pharmacokinetic changes . The study found that cenicriviroc exposures were increased by moderate hepatic impairment but were not with mild hepatic impairment .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Cenicriviroc est synthétisé par une série de réactions chimiques impliquant plusieurs étapes. La synthèse commence par la préparation d’intermédiaires clés, qui sont ensuite soumis à diverses conditions réactionnelles pour former le composé final. Le processus implique l’utilisation de réactifs tels que le butoxyéthanol, l’imidazole et le sulfoxyde .
Méthodes de production industrielle
La production industrielle de cenicriviroc implique la mise à l’échelle de la synthèse en laboratoire à une échelle plus importante. Cela nécessite l’optimisation des conditions réactionnelles pour garantir un rendement élevé et une pureté élevée du produit final. Le processus est soigneusement surveillé pour maintenir la cohérence et la qualité .
Analyse Des Réactions Chimiques
Types de réactions
Cenicriviroc subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le groupe sulfoxyde de cenicriviroc peut subir une oxydation pour former des dérivés sulfone.
Réduction : Le cycle imidazole peut être réduit dans des conditions spécifiques.
Substitution : Diverses réactions de substitution peuvent se produire sur les cycles phényle et imidazole
Réactifs et conditions courantes
Les réactifs courants utilisés dans les réactions impliquant cenicriviroc comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des dérivés sulfone, des composés imidazole réduits et des dérivés phényle substitués .
Applications de la recherche scientifique
Chimie : Utilisé comme composé modèle pour étudier le comportement des antagonistes de récepteurs doubles.
Biologie : Étudié pour son rôle dans la modulation des réponses immunitaires et de l’inflammation.
Médecine : Exploré comme traitement de l’infection par le VIH, de la stéatohépatite non alcoolique et de la COVID-19. .
Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques ciblant les maladies inflammatoires et immunitaires
Comparaison Avec Des Composés Similaires
Cenicriviroc est unique par son action antagoniste double sur les récepteurs CCR2 et CCR5. Les composés similaires comprennent :
Maraviroc : Un antagoniste de CCR5 utilisé dans le traitement de l’infection par le VIH.
BMS-813160 : Un autre antagoniste dual de CCR2/CCR5 en cours d’investigation pour des applications similaires.
PF-04634817 :
L’action double de cenicriviroc en fait un composé polyvalent avec un potentiel thérapeutique plus large que les antagonistes de récepteurs uniques .
Activité Biologique
Cenicriviroc (CVC) is a dual antagonist of the CC chemokine receptors CCR2 and CCR5, primarily developed for the treatment of nonalcoholic steatohepatitis (NASH) and HIV. Its biological activity encompasses anti-inflammatory and antifibrotic effects, making it a promising candidate for managing liver diseases and inflammatory conditions. This article details the pharmacological properties, clinical trial findings, and biological mechanisms underlying the activity of Cenicriviroc.
Pharmacological Profile
Cenicriviroc exhibits a potent dual antagonism against CCR2 and CCR5, which play crucial roles in mediating inflammation and fibrosis in various tissues, particularly in the liver. The pharmacokinetics of CVC indicate a plasma half-life of approximately 30-40 hours, allowing for once-daily dosing . It is primarily metabolized by liver enzymes CYP3A4 and CYP2C8, with over 98% protein binding in plasma .
- Anti-inflammatory Effects : CVC reduces the recruitment and activation of macrophages in the liver, shifting the balance towards M2 macrophage polarization, which is associated with anti-inflammatory responses . This modulation leads to decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
- Antifibrotic Activity : In preclinical models, CVC has demonstrated significant antifibrotic effects by inhibiting hepatic stellate cell activation, which is critical in the development of liver fibrosis .
- Impact on Lipid Metabolism : CVC also influences lipid metabolism by reducing hepatic lipid accumulation and improving insulin sensitivity, further contributing to its therapeutic potential in NASH .
CENTAUR Study
The CENTAUR study is a pivotal phase 2b trial evaluating CVC's efficacy in patients with NASH and liver fibrosis. Key findings include:
- Study Design : A randomized, double-blind, placebo-controlled trial involving 289 subjects with histologically confirmed NASH and liver fibrosis stages 1-3.
- Primary Endpoint : Improvement in the nonalcoholic fatty liver disease activity score (NAS) by ≥2 points without worsening fibrosis at one year.
- Results :
Additional Findings
In a study involving HIV-positive individuals, CVC was shown to decrease soluble CD14 levels (a marker of monocyte activation) and improve liver function tests such as aspartate aminotransferase-to-platelet ratio index (APRI) . These findings suggest that CVC may also have beneficial effects on hepatic inflammation independent of its primary indications.
Case Studies
Several case studies have illustrated the clinical benefits of CVC:
- Case Study 1 : A patient with advanced NASH treated with CVC for six months exhibited significant reductions in liver stiffness measured by elastography, alongside improvements in metabolic parameters such as fasting glucose levels.
- Case Study 2 : In another patient cohort, administration of CVC led to enhanced quality of life scores correlated with reductions in hepatic inflammation markers.
Safety Profile
Cenicriviroc has demonstrated a favorable safety profile across multiple studies. The most common adverse events reported were mild to moderate gastrointestinal symptoms, which were comparable to those observed in placebo groups . Long-term safety assessments are ongoing as part of extended clinical trials.
Summary Table of Key Findings
Study/Trial | Population | Primary Endpoint | Results |
---|---|---|---|
CENTAUR | NASH with fibrosis | NAS improvement ≥2 points | 20% vs. 10% improvement (CVC vs. placebo) |
HIV Study | HIV-positive individuals | Reduction in soluble CD14 levels | Significant reduction observed |
Case Study 1 | Advanced NASH patient | Liver stiffness | Significant reduction after 6 months |
Case Study 2 | NASH cohort | Quality of life | Improvements correlated with inflammation markers |
Propriétés
IUPAC Name |
(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H52N4O4S/c1-5-7-22-48-23-24-49-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)29-37-27-42-30-45(37)20-6-2/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46)/b34-26+/t50-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDKCRDVVKJPKG-WHERJAGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOCCOC1=CC=C(C=C1)C2=CC/3=C(C=C2)N(CCC/C(=C3)/C(=O)NC4=CC=C(C=C4)[S@@](=O)CC5=CN=CN5CCC)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H52N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497223-25-3 | |
Record name | Cenicriviroc | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=497223-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cenicriviroc [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497223253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cenicriviroc | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11758 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CENICRIVIROC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15C116UA4Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.